3,4-Dimethylbenzyl chloride
Overview
Description
3,4-Dimethylbenzyl chloride is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62669. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of 3,4-Dimethylbenzaldehyde : A study demonstrated the synthesis of 3,4-dimethylbenzaldehyde from 3,4-dimethylbenzyl chloride, showing an efficient method with high yield and easy work-up procedure (Hu et al., 2010).
Preparation of Tetramethyldiphenylethane : Another application involves the synthesis of 3,3',4,4'-tetramethyldiphenylethane using this compound, highlighting an improved method with enhanced yield and simplified operation (Hu et al., 2009).
Study of Dimethylbenzyl Radicals : Research on the vibronic assignments of isomeric dimethylbenzyl radicals used different precursors, including this compound, to resolve controversies in previous studies (Yoon & Lee, 2011).
Electronic Spectra Analysis : A study investigated the electronic spectra and electron affinity of monomethyl- and dimethyl-substituted benzyl radicals, including 3,4-dimethylbenzyl radicals, providing insights into their spectral properties (Izumida et al., 1980).
Synthesis of Dialkyldiaralkylammonium Chlorides : The synthesis of quaternary dialkyldiaralkylammonium chlorides was explored, utilizing this compound as a starting material, indicating potential applications as phase-transfer catalysts and electrolytes (Busi et al., 2006).
Polymer Synthesis and Characterization : A novel cationic polymer was synthesized using this compound, highlighting its application in DNA interactions and antibacterial activities (Sobolčiak et al., 2013).
Crystal Structure of Methacrylate Derivatives : A study focused on the synthesis and crystal structure of 4-(α,α-dimethylbenzyl)phenyl methacrylate, derived from this compound, which could have implications in polymer science (Viersen et al., 1985).
Scandium Complex Synthesis : The synthesis of scandium dimethylbenzyl complex, starting from this compound, demonstrates its role in organometallic chemistry and potential applications in polymerization processes (Carver et al., 2008).
Vibronic Spectrum Analysis : Another research focused on the vibronic spectrum of jet-cooled 2,6-dimethylbenzyl radical, which was generated from this compound, providing valuable data for spectroscopic analysis (Lee et al., 2003).
Study of Linear Polybenzyls : The polymerization of 2,5-dimethylbenzyl chloride, closely related to this compound, was studied, revealing insights into polymer molecular weight and crystalline properties (Kuo & Lenz, 1977).
Safety and Hazards
3,4-Dimethylbenzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
3,4-Dimethylbenzyl chloride is a chemical compound with the molecular formula C9H11Cl . The primary target of this compound is the respiratory system . .
Mode of Action
Given its impact on the respiratory system , it may interact with certain receptors or enzymes in this system, leading to changes in cellular function
Biochemical Pathways
It’s possible that it may interfere with pathways related to respiratory function, given its observed target organ .
Result of Action
Safety data indicates that it can cause burns of eyes, skin, and mucous membranes . It’s also classified as a substance that can cause severe eye damage and skin corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Personal protective equipment, including chemical impermeable gloves and face shields, should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 3,4-Dimethylbenzyl chloride, typically react via an SN2 pathway This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
It is known to cause burns of eyes, skin, and mucous membranes This suggests that it may have a destructive effect on cellular tissues
Molecular Mechanism
It is known that benzylic halides can undergo nucleophilic substitution reactions , which suggests that this compound may exert its effects at the molecular level through similar reactions
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 116-117 °C/24 mmHg , suggesting that it may degrade at high temperatures
Properties
IUPAC Name |
4-(chloromethyl)-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRAAXAHIKWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059251 | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-46-5 | |
Record name | 3,4-Dimethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 3,4-Dimethylbenzyl chloride in organic synthesis?
A1: this compound serves as a valuable precursor in the synthesis of 3,3',4,4'-tetramethyldiphenylethane. This compound can be synthesized through a self-coupling reaction of this compound using a Cu/Cu2Cl2/PEG-600 catalyst system and promoted by iron in an aqueous media. [] This method offers a high yield (86.5%) and simplified workup compared to alternative synthetic routes. []
Q2: How is this compound prepared?
A2: One efficient method for synthesizing this compound involves the chloromethylation of o-xylene in a micellar catalytic system utilizing CTAB (cetyltrimethylammonium bromide). [] This method facilitates the reaction and enhances the yield of the desired product. []
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A3: Researchers often utilize a combination of techniques to confirm the structure and purity of this compound and its derivatives. These techniques include elemental analysis, 1H NMR (proton nuclear magnetic resonance) spectroscopy, and 13C NMR (carbon-13 nuclear magnetic resonance) spectroscopy. [] By comparing the obtained data with authentic samples or known spectral databases, researchers can confidently identify and characterize the compounds of interest.
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